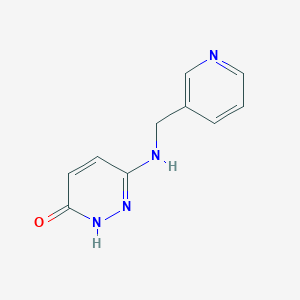

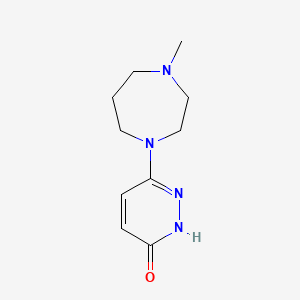

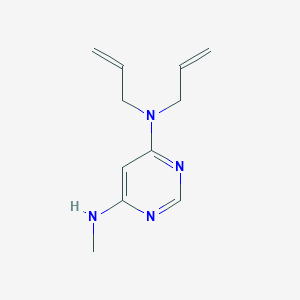

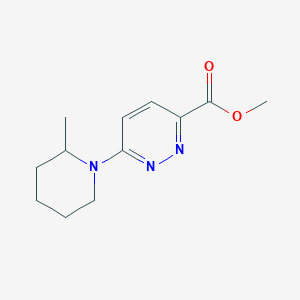

tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Descripción general

Descripción

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used in organic synthesis as protecting groups for amines .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis process can vary depending on the specific structures of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate generally consists of a carbamate group (O=C(O)N) attached to a tert-butyl group (C(CH3)3). The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis to release the protected amine and carbon dioxide . They can also participate in other reactions depending on the specific structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a tert-butyl carbamate can vary depending on its specific structure. In general, these compounds are solid at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound demonstrates its relevance in the pharmaceutical industry for developing targeted therapies (Zhao et al., 2017).

X-Ray Structure and DFT Studies : The molecular structure and electronic properties of triazolyl-indole derivatives have been explored through X-ray diffraction, Hirshfeld analysis, and DFT studies. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Boraei et al., 2021).

Enantioselective Synthesis : Research into enantioselective synthesis methods for derivatives of 3-aminopropanoic acid showcases the compound's role in producing optically active pharmaceuticals and fine chemicals. These methods involve electrophilic attack and nitrogen introduction through the Curtius reaction, underscoring the compound's versatility in synthetic organic chemistry (Arvanitis et al., 1998).

Advanced Materials and Catalysis

Palladium(II) Complexes and Catalytic Activity : The synthesis and characterization of palladium(II) complexes bearing triazole-based N-heterocyclic carbene ligands highlight the compound's application in catalysis. These complexes show promising performance in Suzuki–Miyaura cross-coupling reactions, indicating their potential in facilitating chemical transformations in industrial and laboratory settings (Turek et al., 2014).

Crystallographic Studies : The structure of carbamate derivatives has been elucidated through crystallographic studies, offering insights into the interplay of strong and weak hydrogen bonds. These findings are crucial for the design and development of new materials with specific physical and chemical properties (Das et al., 2016).

Mecanismo De Acción

The mechanism of action of a tert-butyl carbamate would depend on its specific structure and the context in which it is used. In general, tert-butyl carbamates are often used as protecting groups in organic synthesis. They protect amine groups from unwanted reactions during synthesis, and can be removed when no longer needed .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O2/c1-11(2,3)18-10(17)15(4)5-6-16-8-9(7-12)13-14-16/h8H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJTWPVCAHLLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.